T-Muurolol

Catalog No.
S617616
CAS No.
19912-62-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-Muurolol

CAS Number

19912-62-0

Product Name

T-Muurolol

IUPAC Name

(1S,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1

InChI Key

LHYHMMRYTDARSZ-AJNGGQMLSA-N

SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Synonyms

T-muurolol

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@]([C@H]2CC1)(C)O)C(C)C

Description

The exact mass of the compound T-Muurolol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

T-Muurolol, also known as (-)-tau-muurolol or 10-epi-alpha-muurolol, is a naturally occurring compound belonging to the class of cadinane sesquiterpenoids. These are organic molecules found in various plants and some microorganisms []. While research into T-Muurolol is ongoing, here are some areas where it has been explored:

Antifungal Activity

Studies have investigated the potential of T-Muurolol as an antifungal agent. One study isolated T-Muurolol from the essential oil of Cunninghamia konishii and found it to be effective against various wood-decay fungi, including Lenzites betulina, Trametes versicolor, Laetiporus sulphureus, and Gloeophyllum trabeum [].

T-Muurolol is a sesquiterpene alcohol with the molecular formula C15H26O. It is characterized by its unique structure, which includes a bicyclic framework. This compound is primarily found in various essential oils and is known for its pleasant aroma, making it valuable in the fragrance industry. T-Muurolol has garnered attention for its potential therapeutic properties, particularly in herbal medicine and natural product chemistry .

The formation of T-Muurolol is catalyzed by the enzyme (+)-T-Muurolol synthase, which facilitates the cyclization of (2E,6E)-farnesyl diphosphate. The reaction can be summarized as follows:

(2E,6E) farnesyl diphosphate+H2O(+) T muurolol+diphosphate(2E,6E)\text{ farnesyl diphosphate}+H_2O\rightleftharpoons (+)\text{ T muurolol}+\text{diphosphate}

This enzymatic reaction involves the conversion of a linear farnesyl diphosphate into the cyclic structure of T-Muurolol through an intermediate known as nerolidyl diphosphate .

T-Muurolol exhibits several biological activities that are of significant interest in pharmacology. Studies have indicated that it possesses antibacterial properties, particularly against strains such as Staphylococcus aureus and various fungal pathogens like Rhizoctonia solani and Fusarium oxysporum. The compound has shown potential as an alternative antibacterial agent, suggesting its applicability in developing phytochemical-based drugs . Additionally, T-Muurolol has been noted for its anti-inflammatory effects and potential use in aromatherapy due to its calming properties.

T-Muurolol can be synthesized through various methods:

  • Enzymatic Synthesis: Utilizing (+)-T-Muurolol synthase to catalyze the cyclization of farnesyl diphosphate.
  • Chemical Synthesis: Laboratory methods may involve multi-step reactions starting from simpler terpenoid precursors.
  • Extraction from Natural Sources: T-Muurolol can be isolated from essential oils derived from plants such as Cinnamomum camphora and other aromatic herbs.

These methods highlight the versatility of T-Muurolol's synthesis, whether through natural extraction or synthetic pathways.

The applications of T-Muurolol are diverse:

  • Fragrance Industry: Used as a scent component in perfumes and cosmetics.
  • Pharmaceuticals: Investigated for its potential as an antibacterial and anti-inflammatory agent.
  • Agriculture: Explored for use in natural pesticides due to its antifungal properties.
  • Aromatherapy: Employed for its calming effects in various therapeutic practices.

Research into the interactions of T-Muurolol with other compounds has revealed its synergistic effects when used in combination with certain antibiotics, enhancing their efficacy against resistant bacterial strains. Additionally, studies have shown that T-Muurolol can modulate immune responses, indicating potential interactions with immune system pathways .

T-Muurolol shares structural similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey CharacteristicsUnique Aspects
Alpha-CadinolC15H26OFound in essential oils; antimicrobialStronger antifungal activity
Beta-CaryophylleneC15H24Known for anti-inflammatory propertiesExhibits cannabinoid-like effects
Germacrene DC15H24Involved in plant defense mechanismsLess volatile than T-Muurolol

T-Muurolol stands out due to its specific antibacterial and calming properties, which may not be as pronounced in these similar compounds. Its unique bicyclic structure also contributes to its distinct biochemical behavior compared to other sesquiterpenes.

XLogP3

3.3

Melting Point

Mp 80.5-81.5 °

Other CAS

19912-62-0

Wikipedia

(-)-tau-muurolol

Dates

Modify: 2024-02-18

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